molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057970 N-Phenyl-1-naphthylamine CAS No. 90-30-2

N-Phenyl-1-naphthylamine

Cat. No.: B057970
CAS No.: 90-30-2
M. Wt: 219.28 g/mol
InChI Key: XQVWYOYUZDUNRW-UHFFFAOYSA-N
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Properties

IUPAC Name

N-phenylnaphthalen-1-amine
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InChI

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
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InChI Key

XQVWYOYUZDUNRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32
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Molecular Formula

C16H13N, Array
Record name N-PHENYL-1-NAPHTHYLAMINE
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DSSTOX Substance ID

DTXSID2025892
Record name N-Phenyl-1-naphthylamine
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Molecular Weight

219.28 g/mol
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Physical Description

N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS.
Record name N-PHENYL-1-NAPHTHYLAMINE
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Record name 1-Naphthalenamine, N-phenyl-
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Record name N-Phenyl-1-naphthylamine
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Boiling Point

635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg
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Flash Point

Flash point > 200 °C
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Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none
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Density

Relative density (water = 1): 1.2
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Vapor Pressure

0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/
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Impurities

The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg).
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Color/Form

Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules

CAS No.

90-30-2
Record name N-PHENYL-1-NAPHTHYLAMINE
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Record name Phenyl-1-naphthylamine
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Melting Point

144 °F (NTP, 1992), 61 °C, 62-63 °C
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-phenyl-2-naphthylamine; octylated diphenylamine; 4-n-butylaminophenol;
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Synthesis routes and methods III

Procedure details

To a 200 ml, 3-necked round bottom flask equipped with a thermometer and a Dean-Stark apparatus filled with p-cymene and having a condenser are added 7.45 g (80 mmole) of aniline, 4.82 g (39 mmole) of nitrobenzene, 14.6 g (100 mmole) of 1-tetralone and 65 ml of p-cymene solvent. Also introduced were catalyst and various acid promoters as indicated in Table I. The reaction mixtures were heated at reflux (about 185° C.) for 5 hours while removing the evolving water. Thereafter, the mixture was cooled to room temperature, and the catalyst was filtered out using a Celite (trademark) diatomaceous earth filter. The reaction mixture was analyzed by gas-liquid phase chromatography (GLPC) against a PANA standard. The yields mentioned in Table I are based on conversion of tetralone to PANA.
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Synthesis routes and methods IV

Procedure details

288 parts of α-naphthol, 205 parts of aniline and 10 parts of diphenyl phosphite are mixed and heated to 197° C. The elimination of water commences at this temperature and has ended when the internal temperature is 235° C. 31 parts of water are removed in the course of 8 hours. After distilling off excess α-naphthol and aniline, 372 parts of phenyl-α-naphthylamine are obtained at a boiling point of 202° - 204° C/5 mm Hg; the product has a melting point of 55° - 58° C and corresponds to a yield of 85% of theory.
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Synthesis routes and methods V

Procedure details

288 parts of α-naphthol, 205 parts of aniline and 15 parts of benzyl diethyl phosphite are mixed and heated to 200° C. The elimination of water commences at this temperature and has ended when the internal temperature is 235° C. 33 parts of water are removed in the course of 5 hours. After distilling off excess α-naphthol and aniline, 381 parts of phenyl-α-naphthylamine, boiling at 202° - 204° C/5 mm Hg. are obtained; the product has a melting point of 55° - 58° C and corresponds to a yield of 87% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: N-Phenyl-1-naphthylamine (this compound) is a hydrophobic fluorescent probe often used to study membrane fluidity and protein interactions. Its fluorescence intensity increases in hydrophobic environments, making it useful for detecting changes in membrane structure, protein conformation, and binding events. For example, this compound exhibits high affinity for the liquid expanded state of dipalmitoyl phosphatidylcholine monolayers but decreased affinity in the liquid condensed state []. Similarly, its fluorescence increases when bound to Escherichia coli phosphatidylethanolamine monolayers, with a notable decrease in affinity observed around 20 mN/m due to increased lipid packing [].

A: While the provided research excerpts do not explicitly mention the molecular formula and weight of this compound, they do highlight its structure. As its name suggests, this compound consists of a naphthalene ring system with a phenyl group attached to the nitrogen atom of a primary amine located at the 1-position of the naphthalene. The spectroscopic data, particularly fluorescence, is crucial for its application as a probe. this compound exhibits increased fluorescence intensity in hydrophobic environments [, , ], making it a valuable tool for studying membrane interactions and protein binding.

A: this compound demonstrates good compatibility with various biological systems, including cell membranes [, , ], liposomes [], and proteins []. Its stability allows for investigation of biological processes under diverse conditions. The research highlights its use in studying temperature-dependent changes in membrane fluidity [, ], pH-dependent protein folding [], and the impact of external factors like salts and EDTA on membrane permeability [, ]. Notably, this compound's application in thin-layer chromatography (TLC) for identifying allergens in occupational dermatitis cases emphasizes its versatility and compatibility with analytical techniques [].

A: The provided research excerpts do not indicate any catalytic properties of this compound. Its primary application, as highlighted in the provided research, is as a fluorescent probe to study biological systems and interactions [, , , , , ].

A: Yes, computational methods like DFT (Density Functional Theory) have been used to study this compound's potential as a dosimetry material for EPR (Electronic Paramagnetic Resonance) []. These studies utilize ab initio calculations and DFT to determine electronic structures, total energies, and binding dissociation energies, offering insights into the compound's behavior under radiation exposure []. Further, molecular docking studies have explored its interaction with proteins like β-lactoglobulin, elucidating the binding site, interaction forces, and potential influence on protein conformation [].

A: While the provided research doesn't delve into specific SAR studies for this compound, it highlights the importance of its structural features for its function as a fluorescent probe. Its hydrophobic nature, primarily due to the naphthalene and phenyl rings, dictates its affinity for hydrophobic environments like cell membranes [, ]. Modifications to these aromatic rings could potentially alter its hydrophobicity and, consequently, its interaction with biological systems.

A: While the provided excerpts do not explicitly detail the historical context of this compound research, its early application as a fluorescent probe for studying biological membranes dates back to the mid-20th century. Over time, its use has extended to investigate various cellular processes, including membrane fluidity, protein-ligand interactions, and transport mechanisms [, , , , , , , ]. The development of more sensitive and specific fluorescent probes may have overshadowed this compound's prominence in contemporary research. Nonetheless, its historical significance as a valuable tool for understanding biological systems remains.

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